1-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
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Overview
Description
1-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 1-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions using fluorobenzene derivatives.
Coupling with Phenylurea: The final step involves coupling the thiadiazole derivative with phenylurea under suitable reaction conditions, such as the use of coupling agents like carbodiimides.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea can be compared with other similar compounds, such as:
1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea: The presence of a methyl group instead of a fluorine atom can affect the compound’s reactivity and interactions with biological targets.
1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea: The nitrophenyl group can introduce different electronic and steric effects, influencing the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS/c16-11-8-6-10(7-9-11)13-19-20-15(22-13)18-14(21)17-12-4-2-1-3-5-12/h1-9H,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTQNTKCWXODKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972115 |
Source
|
Record name | N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-N'-phenylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5667-30-1 |
Source
|
Record name | N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-N'-phenylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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